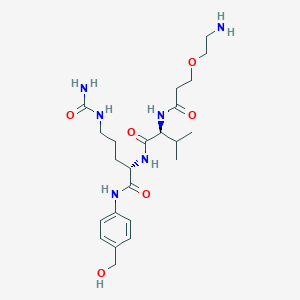
NH2-PEG1-Val-Cit-PAB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-PEG1-Val-Cit-PAB-OH: is a versatile compound commonly used as a linker in antibody-drug conjugates (ADCs). It features a primary amine group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a para-aminobenzyl (PAB) group. This compound is designed to facilitate the attachment of drug payloads to antibodies, enabling targeted delivery of therapeutic agents to cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG1-Val-Cit-PAB-OH typically involves multiple steps, starting with the preparation of the PEG spacer and the PAB group. The PEG spacer is often synthesized through the polymerization of ethylene oxide, while the PAB group can be prepared from para-aminobenzaldehyde through reductive amination
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization to achieve the desired quality for use in ADCs.
Analyse Chemischer Reaktionen
Types of Reactions
NH2-PEG1-Val-Cit-PAB-OH undergoes various chemical reactions, including:
Oxidation: : The primary amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The PAB group can be reduced to form a benzyl alcohol derivative.
Substitution: : The primary amine group can react with carboxylic acids to form amide bonds, or with aldehydes and ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Typical reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: : Reagents such as carboxylic acids, aldehydes, and ketones are used, often in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized amines.
Reduction: : Benzyl alcohol derivatives and other reduced forms of the PAB group.
Substitution: : Amides, imines, and enamines.
Wissenschaftliche Forschungsanwendungen
NH2-PEG1-Val-Cit-PAB-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the development of ADCs, where it serves as a linker to attach cytotoxic drugs to antibodies. This targeted approach allows for the delivery of potent drugs directly to cancer cells, minimizing systemic toxicity and improving therapeutic efficacy.
Wirkmechanismus
The mechanism of action of NH2-PEG1-Val-Cit-PAB-OH involves its role as a cleavable linker in ADCs. The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload within the target cell. The PAB group facilitates the release of the drug through an elimination mechanism, ensuring efficient payload delivery. The primary amine group allows for the conjugation of the linker to the antibody and the drug payload.
Vergleich Mit ähnlichen Verbindungen
NH2-PEG1-Val-Cit-PAB-OH is compared to other ADC linkers, such as non-cleavable linkers, acid-cleavable linkers, disulfide-cleavable linkers, glycosidase-cleavable linkers, and phosphatase-cleavable linkers. Its unique feature is the presence of the Val-Cit dipeptide, which is specifically cleaved by proteases within the cell, making it highly effective for intracellular drug delivery.
List of Similar Compounds
Non-cleavable linkers: : These linkers do not release the drug payload and rely on the degradation of the antibody for drug release.
Acid-cleavable linkers: : These linkers are cleaved in acidic environments, such as lysosomes within cells.
Disulfide-cleavable linkers: : These linkers are cleaved by reduction of disulfide bonds, often found in the extracellular environment.
Glycosidase-cleavable linkers: : These linkers are cleaved by glycosidase enzymes, which are present in certain cellular compartments.
Phosphatase-cleavable linkers: : These linkers are cleaved by phosphatase enzymes, which are involved in various cellular processes.
Eigenschaften
Molekularformel |
C23H38N6O6 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[3-(2-aminoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H38N6O6/c1-15(2)20(29-19(31)9-12-35-13-10-24)22(33)28-18(4-3-11-26-23(25)34)21(32)27-17-7-5-16(14-30)6-8-17/h5-8,15,18,20,30H,3-4,9-14,24H2,1-2H3,(H,27,32)(H,28,33)(H,29,31)(H3,25,26,34)/t18-,20-/m0/s1 |
InChI-Schlüssel |
BRQKTVQPSPIBEL-ICSRJNTNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


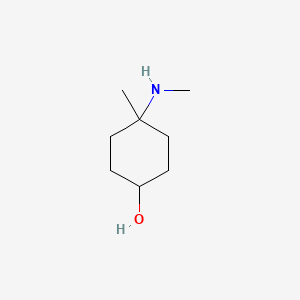
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
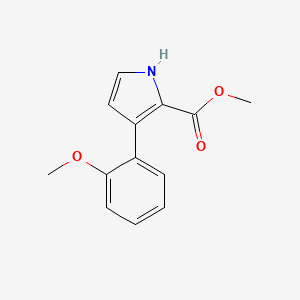
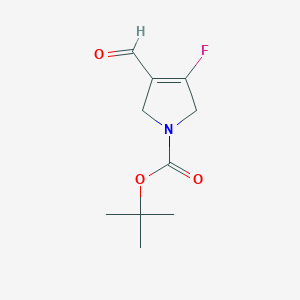
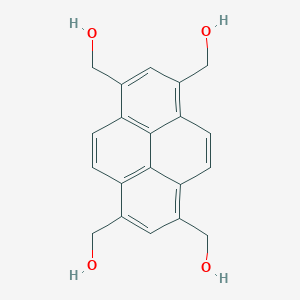

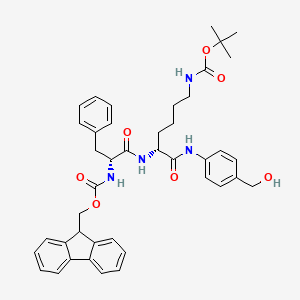
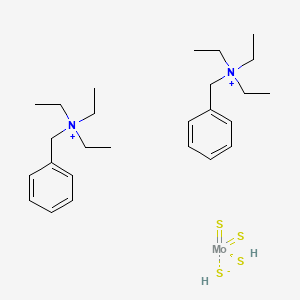
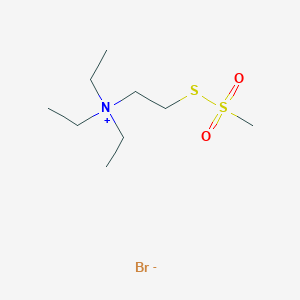
![6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one](/img/structure/B15338501.png)
![6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(4-oxo-1H-pyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B15338509.png)
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
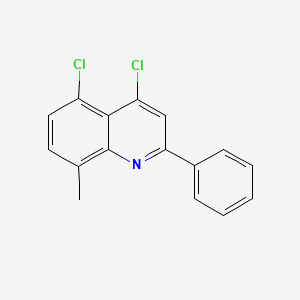
![2-Chloro-6,6-dimethyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyridazino[3,4-b][1,4]oxazine](/img/structure/B15338529.png)
